molecular formula C21H28N2O4S2 B2896258 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 922005-47-8

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2896258
CAS No.: 922005-47-8
M. Wt: 436.59
InChI Key: TXQVKKTTYKVANU-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H28N2O4S2 and its molecular weight is 436.59. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Biological Activities

The chemical compound N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide, due to its complex structure, has potential applications in various scientific research fields, including chemistry and biochemistry. However, specific studies on this compound are scarce in the available literature. Instead, research on similar compounds provides insight into the types of applications that might be relevant.

  • Microbial Degradation of Sulfur Heterocycles : Research on the microbial degradation of dimethylbenzothiophenes, which are sulfur heterocycles similar in complexity to the compound , suggests potential environmental applications. Microorganisms such as Pseudomonas strains have been shown to transform these compounds, highlighting the possibility of bioremediation uses for related complex sulfonamides (Kropp et al., 1996).

  • Synthesis of Derivatives for Potential Antineoplastic Activities : The synthesis of thieno[2,3-b]azepin-4-ones, which share a similar heterocyclic structure with the target compound, has been explored for their potential antineoplastic (anti-cancer) activities. Although preliminary biological data did not indicate significant activity for these particular derivatives, this approach underscores the interest in synthesizing and studying similar compounds for therapeutic purposes (Koebel et al., 1975).

  • Application in Oxidative Desulfurization : The oxidative desulfurization of benzothiophenes using catalysts under mild conditions demonstrates a chemical application that could potentially be explored with similar sulfonamides. Such processes are crucial for the removal of sulfur from petroleum products, indicating an industrial application for related compounds (Lu et al., 2010).

  • Carbonic Anhydrase Inhibitors for Tumor-associated Isozymes : Research into halogenated sulfonamides as inhibitors of tumor-associated carbonic anhydrase IX suggests a biomedical research application. Given the structural similarities, exploring the target compound as a potential inhibitor could yield new avenues for cancer therapy (Ilies et al., 2003).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-14(2)10-11-23-17-12-16(22-29(25,26)19-9-6-15(3)28-19)7-8-18(17)27-13-21(4,5)20(23)24/h6-9,12,14,22H,10-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQVKKTTYKVANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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